(2R)-4-Hydroxy-2-(prop-2-en-1-yl)cyclopentane-1,3-dione
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Overview
Description
(2R)-4-Hydroxy-2-(prop-2-en-1-yl)cyclopentane-1,3-dione is an organic compound characterized by a cyclopentane ring substituted with a hydroxy group and a prop-2-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Hydroxy-2-(prop-2-en-1-yl)cyclopentane-1,3-dione typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy Group: Hydroxylation reactions can be used to introduce the hydroxy group at the desired position.
Addition of the Prop-2-en-1-yl Group: This can be done through alkylation reactions using prop-2-en-1-yl halides or similar reagents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactivity can be studied to understand various organic reaction mechanisms.
Biology
Biochemical Studies: The compound may be used in studies involving enzyme-catalyzed reactions or metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-4-Hydroxy-2-(prop-2-en-1-yl)cyclopentane-1,3-dione exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone Derivatives: Compounds with similar cyclopentane structures but different substituents.
Hydroxyalkyl Cyclopentanes: Compounds with hydroxy and alkyl groups attached to the cyclopentane ring.
Uniqueness
The unique combination of a hydroxy group and a prop-2-en-1-yl group on the cyclopentane ring distinguishes (2R)-4-Hydroxy-2-(prop-2-en-1-yl)cyclopentane-1,3-dione from other similar compounds
Properties
CAS No. |
61696-99-9 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(2R)-4-hydroxy-2-prop-2-enylcyclopentane-1,3-dione |
InChI |
InChI=1S/C8H10O3/c1-2-3-5-6(9)4-7(10)8(5)11/h2,5,7,10H,1,3-4H2/t5-,7?/m1/s1 |
InChI Key |
JMBOVSVIAZFKCL-FOUAAFFMSA-N |
Isomeric SMILES |
C=CC[C@@H]1C(=O)CC(C1=O)O |
Canonical SMILES |
C=CCC1C(=O)CC(C1=O)O |
Origin of Product |
United States |
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